molecular formula C24H16ClNO4 B3838105 N-(4-chloro-9,10-dioxo-9,10-dihydro-1-anthracenyl)-3-(4-methoxyphenyl)acrylamide

N-(4-chloro-9,10-dioxo-9,10-dihydro-1-anthracenyl)-3-(4-methoxyphenyl)acrylamide

Cat. No. B3838105
M. Wt: 417.8 g/mol
InChI Key: HMLADVGAFVRFCB-MDWZMJQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chloro-9,10-dioxo-9,10-dihydro-1-anthracenyl)-3-(4-methoxyphenyl)acrylamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as CDDO-MA and is known for its anti-inflammatory and anti-cancer properties. In

Scientific Research Applications

CDDO-MA has been extensively studied for its potential applications in scientific research. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties. CDDO-MA has also been found to have potential therapeutic effects in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.

Mechanism of Action

The mechanism of action of CDDO-MA is complex and involves multiple pathways. CDDO-MA has been found to activate the Nrf2/ARE pathway, which plays a crucial role in protecting cells from oxidative stress and inflammation. CDDO-MA has also been found to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune responses. Additionally, CDDO-MA has been found to induce apoptosis in cancer cells through the activation of the JNK pathway.
Biochemical and Physiological Effects:
CDDO-MA has been found to have several biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. CDDO-MA has also been found to have antioxidant effects by increasing the expression of antioxidant enzymes such as catalase and superoxide dismutase. Additionally, CDDO-MA has been found to induce apoptosis in cancer cells and inhibit angiogenesis.

Advantages and Limitations for Lab Experiments

One of the advantages of using CDDO-MA in lab experiments is its high potency and selectivity. CDDO-MA has been found to have a low toxicity profile and can be easily synthesized. However, one of the limitations of using CDDO-MA is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research of CDDO-MA. One potential direction is the development of CDDO-MA analogs that have improved solubility and bioavailability. Another potential direction is the investigation of the potential therapeutic effects of CDDO-MA in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of CDDO-MA and its potential applications in the treatment of cancer and other diseases.

properties

IUPAC Name

(E)-N-(4-chloro-9,10-dioxoanthracen-1-yl)-3-(4-methoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16ClNO4/c1-30-15-9-6-14(7-10-15)8-13-20(27)26-19-12-11-18(25)21-22(19)24(29)17-5-3-2-4-16(17)23(21)28/h2-13H,1H3,(H,26,27)/b13-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMLADVGAFVRFCB-MDWZMJQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)NC2=C3C(=C(C=C2)Cl)C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C(=O)NC2=C3C(=C(C=C2)Cl)C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-N-(4-chloro-9,10-dioxo-9,10-dihydroanthracen-1-yl)-3-(4-methoxyphenyl)prop-2-enamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-chloro-9,10-dioxo-9,10-dihydro-1-anthracenyl)-3-(4-methoxyphenyl)acrylamide
Reactant of Route 2
Reactant of Route 2
N-(4-chloro-9,10-dioxo-9,10-dihydro-1-anthracenyl)-3-(4-methoxyphenyl)acrylamide
Reactant of Route 3
Reactant of Route 3
N-(4-chloro-9,10-dioxo-9,10-dihydro-1-anthracenyl)-3-(4-methoxyphenyl)acrylamide
Reactant of Route 4
N-(4-chloro-9,10-dioxo-9,10-dihydro-1-anthracenyl)-3-(4-methoxyphenyl)acrylamide
Reactant of Route 5
N-(4-chloro-9,10-dioxo-9,10-dihydro-1-anthracenyl)-3-(4-methoxyphenyl)acrylamide
Reactant of Route 6
N-(4-chloro-9,10-dioxo-9,10-dihydro-1-anthracenyl)-3-(4-methoxyphenyl)acrylamide

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